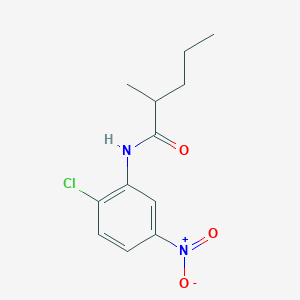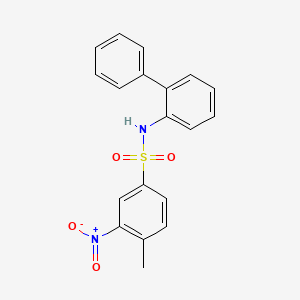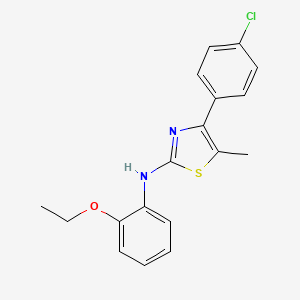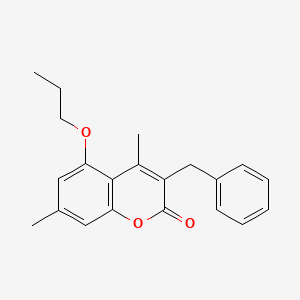
N-(3,4-difluorophenyl)-5,6-diphenyl-1,2,4-triazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-5,6-diphenyl-1,2,4-triazin-3-amine, commonly known as DPA-714, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. DPA-714 belongs to the class of compounds known as translocator protein (TSPO) ligands, which have been shown to play an important role in various biological processes.
Wirkmechanismus
DPA-714 acts as a high-affinity ligand for the N-(3,4-difluorophenyl)-5,6-diphenyl-1,2,4-triazin-3-amine receptor, which is expressed in various tissues including the brain, immune cells, and endocrine organs. The this compound receptor is involved in the regulation of various biological processes such as cholesterol transport, apoptosis, and inflammation. Binding of DPA-714 to the this compound receptor results in the modulation of these processes, leading to the observed biochemical and physiological effects.
Biochemical and physiological effects:
DPA-714 has been shown to have a wide range of biochemical and physiological effects. In the brain, DPA-714 has been shown to reduce neuroinflammation and oxidative stress, improve cognitive function, and promote neuroprotection. In the immune system, DPA-714 has been shown to modulate the activity of immune cells, resulting in the suppression of inflammation and the promotion of tissue repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPA-714 in lab experiments is its high affinity for the N-(3,4-difluorophenyl)-5,6-diphenyl-1,2,4-triazin-3-amine receptor, which allows for the detection of even low levels of receptor expression. Additionally, DPA-714 has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective tool for in vivo imaging studies.
However, there are also some limitations to the use of DPA-714 in lab experiments. One of the main limitations is the lack of specificity for the this compound receptor, as DPA-714 has been shown to bind to other proteins in addition to the this compound receptor. Additionally, the use of DPA-714 in in vitro studies can be challenging due to its poor solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of DPA-714 in scientific research. One area of interest is the development of more specific N-(3,4-difluorophenyl)-5,6-diphenyl-1,2,4-triazin-3-amine ligands that can distinguish between different this compound isoforms and bind to the receptor with higher affinity. Additionally, the use of DPA-714 in combination with other imaging modalities such as magnetic resonance imaging (MRI) and positron emission tomography (PET) could provide more comprehensive information about this compound expression in various tissues. Finally, the development of new therapeutic applications for DPA-714 could provide new treatment options for various neuroinflammatory and immune-related conditions.
Synthesemethoden
The synthesis of DPA-714 involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 3,4-difluorobenzonitrile with aniline to produce 3,4-difluoro-N-phenylbenzamide. This intermediate is then reacted with diphenylamine in the presence of a catalyst to form DPA-714.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively studied for its potential applications in various scientific research fields. One of the main areas of interest is in the field of neuroimaging, where DPA-714 has been used as a radiotracer for the detection of N-(3,4-difluorophenyl)-5,6-diphenyl-1,2,4-triazin-3-amine expression in the brain. This compound expression is known to be upregulated in various neuroinflammatory conditions, making DPA-714 a valuable tool for the diagnosis and monitoring of these conditions.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-5,6-diphenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N4/c22-17-12-11-16(13-18(17)23)24-21-25-19(14-7-3-1-4-8-14)20(26-27-21)15-9-5-2-6-10-15/h1-13H,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSNMGHHYQKKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NC3=CC(=C(C=C3)F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol](/img/structure/B5033917.png)

![ethyl 4-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5033948.png)
![8-(mesitylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5033955.png)
![1-[5-(2-tert-butylphenoxy)pentyl]piperidine](/img/structure/B5033961.png)


![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[3-(methylthio)propyl]piperidine](/img/structure/B5033975.png)
![4-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5033985.png)

![N-(3-biphenylylmethyl)-1-[2-(diethylamino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5033996.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-methoxybenzamide](/img/structure/B5034006.png)

